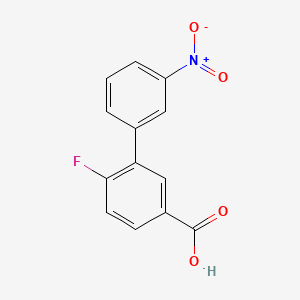

4-氟-3-(3-硝基苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

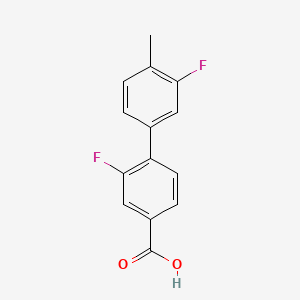

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a chemical compound with the CAS Number: 1261983-30-5 . It has a molecular weight of 261.21 . It is also known by its IUPAC name 6-fluoro-3’-nitro [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(3-nitrophenyl)benzoic acid can be viewed using Java or Javascript . The InChI code for this compound is 1S/C13H8FNO4/c14-12-5-4-9 (13 (16)17)7-11 (12)8-2-1-3-10 (6-8)15 (18)19/h1-7H, (H,16,17) .Chemical Reactions Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .Physical And Chemical Properties Analysis

4-Fluoro-3-(3-nitrophenyl)benzoic acid has a molecular weight of 185.11 g/mol . The compound is stable under normal conditions, but it may react with strong oxidizing agents and reducing agents .科学研究应用

Antimycobacterial Agents

This compound is used as a starting reagent in the synthesis of novel benzimidazoles with antimycobacterial activity, which are important in the treatment of tuberculosis and other mycobacterial infections .

Cholinesterase Inhibitors

It serves as a precursor in the preparation of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These inhibitors are crucial for treating diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory .

Pictet-Spengler Reaction

4-Fluoro-3-(3-nitrophenyl)benzoic acid is used in preparing bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction, a key step in synthesizing various alkaloids and pharmaceuticals .

Photoaffinity Labeling

This compound’s azide form, 4-fluoro-3-nitrophenyl azide, is one of the oldest photolinkers used for photoaffinity labeling since the late 1960s. It helps in studying protein-ligand interactions and other biological processes .

安全和危害

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用机制

Target of Action

4-Fluoro-3-(3-nitrophenyl)benzoic acid is a versatile building block used in the synthesis of various pharmaceutical compounds . It has been used as a starting reagent in the preparation of novel benzimidazoles , which are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines . Therefore, the primary targets of this compound can vary depending on the specific derivative being synthesized.

Mode of Action

The functional groups in 4-Fluoro-3-(3-nitrophenyl)benzoic acid possess different reactivities. The carboxylic acid reacts with alcohols to form esters . The fluoride substituent favors nucleophilic aromatic substitution, while the nitro group can be reduced to an amine as a nucleophile . The ortho-position of fluoride and nitro makes 4-Fluoro-3-(3-nitrophenyl)benzoic acid an ideal precursor for making benzimidazoles derivatives .

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it. For instance, benzimidazoles derivatives have been shown to have antimycobacterial activity and can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Result of Action

The molecular and cellular effects of 4-Fluoro-3-(3-nitrophenyl)benzoic acid would depend on the specific derivative synthesized from it and its target. For example, benzimidazoles derivatives have been shown to have antimycobacterial activity , suggesting they could affect the growth and survival of Mycobacterium tuberculosis.

属性

IUPAC Name |

4-fluoro-3-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKDQWBZBUPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80690049 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261983-30-5 |

Source

|

| Record name | 6-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80690049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)